![molecular formula C21H19N5O3 B2777317 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide CAS No. 900008-18-6](/img/structure/B2777317.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a complex organic compound often studied for its potential applications in various scientific fields. The compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which has a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functional group modifications. A common approach is:
Formation of the pyrazole ring: : This can be achieved through the condensation of a 3-aminopyrazole with an appropriate aldehyde.
Cyclization with amidine: : The resulting compound is then cyclized with an amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Acetamide formation: : The core is further functionalized through a reaction with p-tolyl groups and acetic anhydride to yield the final compound.
Industrial Production Methods: In an industrial setting, the production might involve multi-step synthesis on a larger scale, optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents like lithium aluminium hydride or sodium borohydride, focusing on the carbonyl groups present.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halogens or organometallic compounds.
Oxidation: : Potassium permanganate, chromium trioxide
Reduction: : Lithium aluminium hydride, sodium borohydride
Substitution: : Halogens, organometallic compounds
Major Products: Reactions can yield various derivatives with modified functional groups, which can be further studied for enhanced biological activity or other properties.
Scientific Research Applications
Chemistry: In chemistry, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound has shown potential in biological and medicinal chemistry, particularly as a kinase inhibitor. Its ability to interact with specific protein targets makes it valuable in cancer research and treatment.
Industry: In an industrial context, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting certain enzymes, particularly kinases, involved in signaling pathways. Its structure allows it to bind to the active site of the kinase, blocking its activity and thereby affecting downstream cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Pyrazolo[3,4-d]pyrimidines: : Other derivatives with different substituents
Kinase Inhibitors: : Compounds like imatinib or erlotinib
Uniqueness: N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is unique due to its specific functional groups, which confer particular biological activities and reaction capabilities not found in other pyrazolo[3,4-d]pyrimidine derivatives.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-9-5-15(2)6-10-17/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNFFHQKSALEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777234.png)
![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)
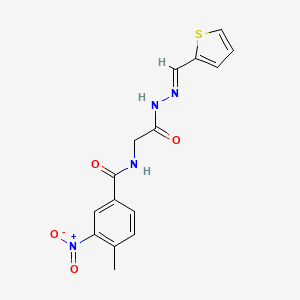
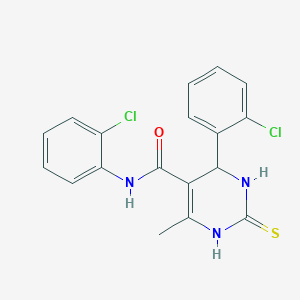

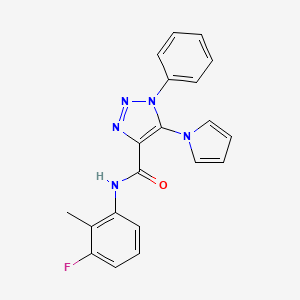
![2-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2777241.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)
![5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2777245.png)
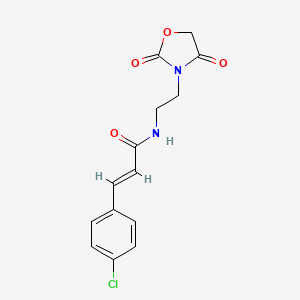
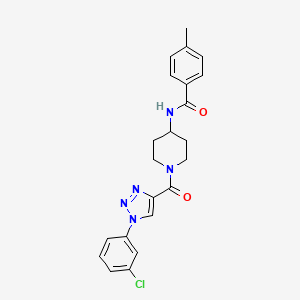

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
